7-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one - 6529-94-8

7-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one

Catalog Number: EVT-388783
CAS Number: 6529-94-8
Molecular Formula: C9H9NO3
Molecular Weight: 179.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Smiles Rearrangement: This approach utilizes the reaction of 2-chlorophenols or 2-chloropyridols with N-substituted 2-chloroacetamides in the presence of a base, often potassium carbonate followed by cesium carbonate. This method is particularly useful for synthesizing optically active N-substituted derivatives. [, , ]
  • Reaction of o-Aminophenols with 2-Haloacetyl Halides: This classic method involves the condensation of o-aminophenols with 2-haloacetyl halides in the presence of a base. []
  • Cyclization of 2-Acylaryl Propargyl Ethers: This method employs sodium methylsulfinyl methide (NaMSM) to promote the cyclization of appropriately substituted propargyl ethers, leading to the formation of 2H-benzo[b][1,4]oxazin-3(4H)-ones. []
  • Ring Expansion of Peroxyoxindoles: This strategy utilizes the rearrangement of peroxyoxindoles, facilitated by catalysts like tin or Amberlyst-15, to produce 2H-benzo[b][1,4]oxazin-3(4H)-ones. [, ]
Molecular Structure Analysis

The molecular structure of 2H-benzo[b][1,4]oxazin-3(4H)-ones is characterized by a planar benzene ring fused to a non-planar six-membered heterocycle. The heterocyclic ring can adopt different conformations, such as envelope or screw-boat, depending on the substituents and their spatial arrangement. []

Chemical Reactions Analysis
  • N-Alkylation/Acylation: The nitrogen atom in the heterocyclic ring can be readily alkylated or acylated to introduce various substituents, influencing the compound's properties. [, ]
  • Ring Transformations: The heterocyclic ring in 2H-benzo[b][1,4]oxazin-3(4H)-ones can undergo ring-opening or ring-expansion reactions under specific conditions, providing access to diverse molecular scaffolds. [, , ]
Mechanism of Action
  • Enzyme Inhibition: Many derivatives have been reported as inhibitors of various enzymes, including protoporphyrinogen IX oxidase (Protox), [, , ], glycosidases [], and others.
  • Receptor Modulation: Specific derivatives, like (+)-PD 128,907, exhibit potent agonist activity at dopamine D3 receptors, offering potential therapeutic applications in neurological disorders. [, ]
Applications
  • Medicinal Chemistry: This class of compounds exhibits a broad spectrum of biological activities, including anticancer [, , ], anticonvulsant [, ], antimicrobial [, , ], and anti-hyperglycemic properties []. This diversity makes them attractive scaffolds for developing new therapeutic agents.
  • Agricultural Chemistry: Several 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives have shown potent herbicidal activity by inhibiting Protox, a key enzyme in chlorophyll biosynthesis. [, , ] This finding highlights their potential as new herbicides for crop protection.
  • Materials Science: The unique structural features of 2H-benzo[b][1,4]oxazin-3(4H)-ones make them appealing building blocks for developing new materials with desirable properties. Their ability to form metal complexes [] and engage in various chemical reactions suggests potential applications in areas like catalysis, sensing, and material design.

4-(7-Chloro-2,4-dihydro-1H-benzo[d][1,3]oxazin-2-yl)phenol

Compound Description: This compound, also referred to as "compound 7" in the study, is a benzoxazine derivative found to exhibit significant glucosidase inhibition, surpassing the inhibitory activity of acarbose. It demonstrated a notable IC50 value of 11.5 µM against glucosidases. Furthermore, in silico target prediction algorithms indicated its potential to target the sodium/glucose cotransporter 1 (SGLT1), with a log-likelihood score of 2.70. This dual-action mechanism suggests a potential role for this compound in the development of novel anti-hyperglycemic agents. In vivo studies using a starved rat model confirmed its anti-hyperglycemic effects, further supporting its potential as a therapeutic agent for type 2 diabetes and related complications .

Triketone 2H-benzo[b][1,4]oxazin-3(4H)-one Analogs

Compound Description: This class of compounds was designed and synthesized as potential inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the biosynthesis of plastoquinones, essential for photosynthesis in plants. Notably, some of these analogs demonstrated superior HPPD inhibitory potency compared to the commercial HPPD herbicide mesotrione (IC50 = 0.252 μM). For instance, analogs B39 (IC50 = 0.172 μM) and B41 (IC50 = 0.156 μM) exhibited higher inhibitory activity. In addition to their in vitro potency, some compounds within this class exhibited comparable pre- and post-emergence herbicidal activity to mesotrione at an application rate of 375 g/ha .

(1′E)-7-(Prop-1′-enyl)-2H-benzo[b][1,4]dioxepin-3(4H)-one

Compound Description: This compound exhibits a distinct marine and spicy-vanillic odor profile. It serves as a crucial starting material for synthesizing a series of homologues with diverse olfactory properties. The synthesis involves protecting the ketone group as a 1,3-dioxolane, followed by a Katsuki-Sharpless oxidation of the benzylic double bond, Grignard reaction, and finally, dehydration/deprotection using a 50% aqueous sulfuric acid solution. The resulting homologues exhibit remarkable olfactory properties, including extremely low odor thresholds, which have been rationalized and optimized through the development of an improved olfactophore model .

7-Alkoxy-2H-1,4-benzothiazin-3(4H)-ones

Compound Description: This series of compounds was synthesized and evaluated for its anticonvulsant activity. The synthesis utilized 5-methoxybenzo[d]thiazol-2-amine as the starting material. Notably, among the synthesized derivatives (3a-v), 7-(hexyloxy)-2H-benzo[b][1,4]thiazin-3(4H)-one (3f) emerged as a potentially valuable therapeutic candidate due to its favorable safety profile. The anticonvulsant activity was assessed using the maximal electroshock (MES) test and rotarod test following intraperitoneal injection in KunMing mice .

7-Alkoxy-4H-[1,2,4]triazolo[4,3-d]benzo[b][1,4]thiazines

Compound Description: This class of compounds represents a novel series of derivatives that were synthesized and investigated for their anticonvulsant properties. Among the synthesized compounds (4a-u), 7-(2-fluorobenzyloxy)-4H-[1,2,4]triazolo[4,3-d]benzo[b][1,4]thiazine (4k) exhibited the most potent activity with an ED50 value of 17.0 mg/kg and a TD50 value of 243.9 mg/kg, resulting in a protective index (PI) of 14.3. Notably, compound 4k displayed lower neurotoxicity compared to other synthesized compounds and the reference drug, carbamazepine .

2-(7-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isoindoline-1,3-diones

Compound Description: This group of compounds, encompassing the commercially available herbicide flumioxazin, functions by inhibiting protoporphyrinogen oxidase (protox), a key enzyme in the heme biosynthesis pathway. The development of these compounds aimed to identify new herbicides with improved efficacy, broad-spectrum activity, and crop selectivity. A multi-step synthesis starting from 5-fluoro-2-nitrophenol was employed. Extensive bioassays revealed that several synthesized compounds possessed potent herbicidal activity, comparable to other protox-inhibiting herbicides. Notably, compound 8e, 5-fluoro-2-(7-fluoro-3-oxo-4-(prop-2-ynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isoindoline-1,3-dione, displayed excellent herbicidal activity against velvetleaf (Abutilon theophrasti Medic) and crabgrass (Digitaria sanguinalis), comparable to B2055. Additionally, compound 8e showed a favorable safety profile for crops like cotton, maize, and wheat, highlighting its potential as a selective herbicide .

N-Substituted Pyrido-1,4-Oxazin-3-Ones

Compound Description: This series of compounds was synthesized and evaluated for their anticancer activity against hepatocellular carcinoma (HCC) cells. These compounds were synthesized by reacting 2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one with various alkyl halides using combustion-derived bismuth oxide as a catalyst. The compound 4-(4-nitrobenzyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (NPO) was identified as a lead anticancer agent. NPO exhibited significant growth inhibitory effects against various HCC cell lines, including HepG2, HCCLM3, and Huh-7, in a dose- and time-dependent manner. Further investigation revealed that NPO could inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival often dysregulated in cancer. NPO effectively suppressed p65 DNA binding, phosphorylation, and subsequent NF-κB-dependent luciferase gene expression in HCC cell lines. In silico docking studies confirmed the direct interaction of NPO with NF-κB. Importantly, NPO demonstrated significant tumor growth suppression at a dose of 50 mg/kg in an orthotopic mouse model of HCC .

(Z)‐6‐amino‐2‐(3′,5′‐dibromo‐4′‐hydroxybenzylidene)‐2H‐benzo[b][1,4]oxazin‐3(4H)‐one (HSB‐13)

Compound Description: This compound, designated as HSB-13, emerged as a promising neuroprotective agent in various models of neurodegeneration. It exhibited remarkable protective effects in tissue culture models, and further investigation revealed that its neuroprotective mechanism did not involve common survival-promoting pathways like Raf–MEK–ERK or PI‐3 kinase–Akt. Moreover, HSB-13 did not appear to exert its effects through protein kinase A (PKA), calcium calmodulin kinase A (CaMK), or histone deacetylases (HDACs). In vivo studies using a 3-nitropropionic acid (3-NP)-induced mouse model of Huntington's disease demonstrated the ability of HSB-13 to reduce striatal degeneration and enhance behavioral performance. Furthermore, HSB-13 showed protective effects in a Drosophila model of amyloid precursor protein (APP) toxicity, indicating its potential across different species. Kinase profiling analyses revealed that HSB-13 inhibits GSK3, p38 MAPK, and cyclin-dependent kinases (CDKs). Notably, the inhibition of CDKs appears to be crucial for its protective effects against homocysteic acid (HCA) and Aβ toxicity .

Benzoxazinone-Pyrimidinedione Hybrids

Compound Description: This family of compounds combines benzoxazinone and pyrimidinedione scaffolds and shows potential as protoporphyrinogen IX oxidase (PPO/Protox, E.C. 1.3.3.4) inhibitors. Compound 7af, specifically ethyl 4-(7-fluoro-6-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)-3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)butanoate, demonstrated broad-spectrum herbicidal activity at a dosage of 37.5 g a.i./ha through postemergence application .

2,2-Dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one Derivatives

Compound Description: These derivatives were designed as selective inhibitors of the bromodomain-containing protein 4 (BRD4), a key regulator of gene transcription. These compounds exhibit potent inhibitory activity against BRD4(1) with nanomolar IC50 values. They also demonstrate high selectivity for BRD4 over other non-BET subfamily members. Notably, compound 36 (Y08060) effectively inhibits cell growth, colony formation, and the expression of the androgen receptor (AR), AR-regulated genes, and MYC in prostate cancer cell lines. Preclinical studies revealed that compound 36 possesses a favorable pharmacokinetic (PK) profile, including high oral bioavailability (61.54%), suggesting its potential as a therapeutic agent for prostate cancer .

Properties

CAS Number

6529-94-8

Product Name

7-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one

IUPAC Name

7-methoxy-4H-1,4-benzoxazin-3-one

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

InChI

InChI=1S/C9H9NO3/c1-12-6-2-3-7-8(4-6)13-5-9(11)10-7/h2-4H,5H2,1H3,(H,10,11)

InChI Key

UGJVRGLKGBFDOD-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)NC(=O)CO2

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)CO2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.